![molecular formula C22H18FN3O2 B2538765 3-(4-fluorobenzyl)-1-(4-methylbenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 902963-16-0](/img/no-structure.png)

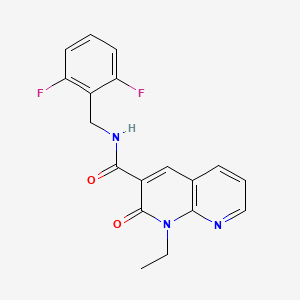

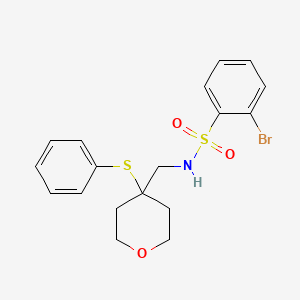

3-(4-fluorobenzyl)-1-(4-methylbenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

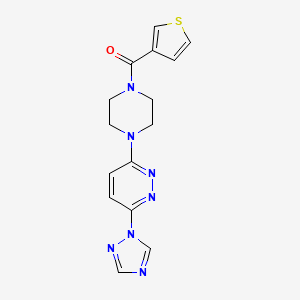

Pyrido[2,3-d]pyrimidines are a class of compounds that have been studied for their broad spectrum of activities, including antitumor, antibacterial, CNS depressive, anticonvulsant, and antipyretic activities .

Molecular Structure Analysis

The molecular structure of pyrido[2,3-d]pyrimidines can be fine-tuned to exhibit a wide range of emissions spanning the entire visible region from blue to red .科学的研究の応用

Synthesis and Characterization

A series of pyrido[2,3-d]pyrimidine derivatives, including compounds with varied substitutions, have been synthesized and characterized. These compounds were prepared through different synthetic routes, involving reactions with amino components or through cyclization processes. Characterization was carried out using techniques such as IR, NMR, and elemental analysis, indicating the successful synthesis of these derivatives (Rauf et al., 2010), (Ashraf et al., 2019).

Biological Activities

The synthesized pyrido[2,3-d]pyrimidine derivatives have been explored for various biological activities. For instance, some derivatives have shown significant urease inhibition, suggesting potential applications in addressing conditions associated with urease activity (Rauf et al., 2010). Additionally, other derivatives exhibited herbicidal activities, indicating their potential use in agricultural applications (Huazheng, 2013).

Chemical Properties and Applications

The chemical properties of pyrido[2,3-d]pyrimidine derivatives, including their electronic structures and reactivity, have been studied using computational methods and spectral analysis. This research has contributed to a better understanding of the molecular characteristics that influence their biological activities and potential as pharmaceutical agents (Ashraf et al., 2019).

Antitumor and Herbicidal Activities

Some pyrido[2,3-d]pyrimidine derivatives have demonstrated antitumor activities, offering insights into their potential therapeutic applications. The modifications in the pyrido[2,3-d]pyrimidine scaffold have been shown to influence their activity against various cancer cell lines, suggesting a promising area for the development of new anticancer agents (Raić-Malić et al., 2000). Similarly, the herbicidal activity of certain derivatives highlights their potential utility in developing new agrochemicals (Huazheng, 2013).

作用機序

Target of Action

Similar compounds, such as pyrido[2,3-d]pyrimidines, have been reported to target a broad spectrum of proteins, including tyrosine kinase, extracellular regulated protein kinases – abl kinase, phosphatidylinositol-3 kinase, mammalian target of rapamycin, p38 mitogen-activated protein kinases, bcr-abl, dihydrofolate reductase, cyclin-dependent kinase, phosphodiesterase, kras and fibroblast growth factor receptors .

Mode of Action

Similar compounds, such as pyrido[2,3-d]pyrimidines, have been reported to inhibit the above-mentioned targets, thereby disrupting their signaling pathways .

Biochemical Pathways

Similar compounds, such as pyrido[2,3-d]pyrimidines, have been reported to disrupt various signaling pathways associated with the above-mentioned targets .

Result of Action

Similar compounds, such as pyrido[2,3-d]pyrimidines, have been reported to have a broad spectrum of activities, including antitumor, antibacterial, cns depressive, anticonvulsant, and antipyretic activities .

将来の方向性

The future directions of research on pyrido[2,3-d]pyrimidines are likely to focus on designing new selective, effective, and safe anticancer agents . This includes further exploration of the structure–activity relationship of pyrido[2,3-d]pyrimidine derivatives as inhibitors of various cancer targets .

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-(4-fluorobenzyl)-1-(4-methylbenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione' involves the condensation of 4-fluorobenzaldehyde with 4-methylbenzylamine to form the corresponding imine. The imine is then reacted with pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione in the presence of a suitable catalyst to yield the final product.", "Starting Materials": [ "4-fluorobenzaldehyde", "4-methylbenzylamine", "pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione" ], "Reaction": [ "Step 1: Condensation of 4-fluorobenzaldehyde with 4-methylbenzylamine in the presence of a suitable catalyst to form the corresponding imine.", "Step 2: Reaction of the imine with pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione in the presence of a suitable catalyst to yield the final product.", "Step 3: Purification of the final product by column chromatography or recrystallization." ] } | |

CAS番号 |

902963-16-0 |

分子式 |

C22H18FN3O2 |

分子量 |

375.403 |

IUPAC名 |

3-[(4-fluorophenyl)methyl]-1-[(4-methylphenyl)methyl]pyrido[2,3-d]pyrimidine-2,4-dione |

InChI |

InChI=1S/C22H18FN3O2/c1-15-4-6-16(7-5-15)13-25-20-19(3-2-12-24-20)21(27)26(22(25)28)14-17-8-10-18(23)11-9-17/h2-12H,13-14H2,1H3 |

InChIキー |

YDPRQHHMTDRQAW-UHFFFAOYSA-N |

SMILES |

CC1=CC=C(C=C1)CN2C3=C(C=CC=N3)C(=O)N(C2=O)CC4=CC=C(C=C4)F |

溶解性 |

not available |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-3-methyl-N-(2-morpholinoethyl)isoxazole-5-carboxamide hydrochloride](/img/structure/B2538683.png)

![[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]methyl cyanide](/img/structure/B2538690.png)

![(Z)-2-fluoro-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2538692.png)

![N-(4-methoxyphenyl)-N-(3-methylbenzyl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2538697.png)